
N'-Acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorobenzamide group attached to an acetamide moiety through a hydroxyethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of 4-Fluorobenzamide: This can be achieved by reacting 4-fluorobenzoic acid with ammonia or an amine under suitable conditions.
Attachment of Hydroxyethyl Group: The 4-fluorobenzamide is then reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group.
Acetylation: Finally, the hydroxyethyl derivative is acetylated using acetic anhydride or acetyl chloride to yield (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale chemical synthesis.
化学反応の分析
Types of Reactions
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major product would be (4-Fluorobenzamido)-N-(2-carboxyethyl)acetamide.
Reduction: The major product would be (4-Fluorobenzamido)-N-(2-aminoethyl)acetamide.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amide and hydroxyethyl groups.
Industry: Used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The hydroxyethyl group could enhance its solubility and facilitate its transport across biological membranes.
類似化合物との比較
Similar Compounds
4-Fluorobenzamide: Lacks the hydroxyethyl and acetamide groups.
N-(2-Hydroxyethyl)acetamide: Lacks the fluorobenzamide group.
4-Fluoro-N-methylbenzamide: Similar but with a methyl group instead of the hydroxyethyl group.
Uniqueness
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the fluorobenzamide and hydroxyethylacetamide moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C11H13FN2O3 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
N'-acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide |
InChI |
InChI=1S/C11H13FN2O3/c1-8(16)14(6-7-15)13-11(17)9-2-4-10(12)5-3-9/h2-5,15H,6-7H2,1H3,(H,13,17) |
InChIキー |
SJFWAKMHNZYLOO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCO)NC(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


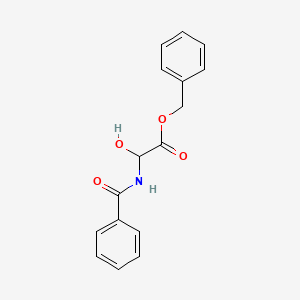
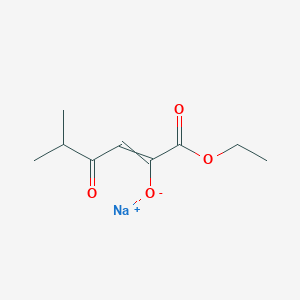
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
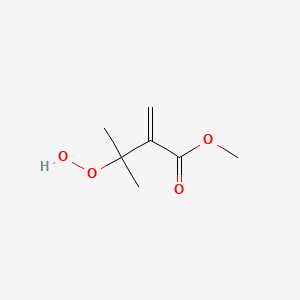
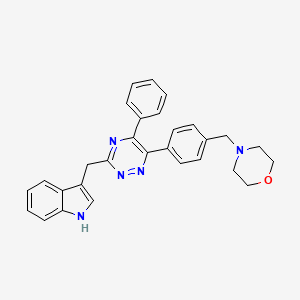
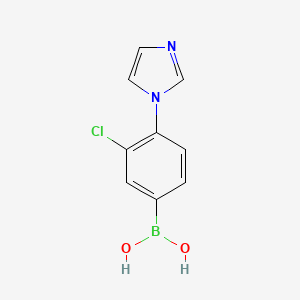
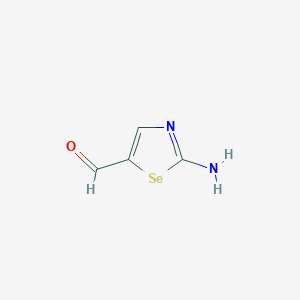



![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)
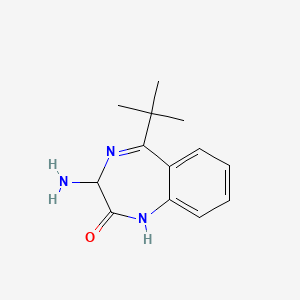
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)
